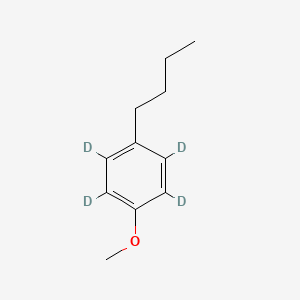

4-N-Butylanisole-2,3,5,6-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H16O |

|---|---|

Peso molecular |

168.27 g/mol |

Nombre IUPAC |

1-butyl-2,3,5,6-tetradeuterio-4-methoxybenzene |

InChI |

InChI=1S/C11H16O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3/i6D,7D,8D,9D |

Clave InChI |

PRBLRGZSVKMPDX-YKVCKAMESA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])OC)[2H] |

SMILES canónico |

CCCCC1=CC=C(C=C1)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Role of 4-N-Butylanisole-2,3,5,6-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical and biomedical research, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards are a cornerstone of modern mass spectrometric analysis, enabling researchers to mitigate experimental variability and ensure the reliability of quantitative data. This technical guide provides an in-depth exploration of the primary application of 4-n-Butylanisole-2,3,5,6-d4, a deuterated analog of 4-n-butylanisole. While specific research citing this labeled compound is not prolific, its principal utility lies in its role as an internal standard for the highly accurate quantification of 4-n-butylanisole in complex matrices. This document will detail the principles behind its use, provide hypothetical yet representative experimental protocols, and present data in a manner accessible to researchers and drug development professionals.

Introduction: The Imperative for Internal Standards in Quantitative Analysis

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS-based quantification can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting matrix components.[1][2]

To correct for these sources of error, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically identically to the analyte but is distinguishable by the mass spectrometer.[3] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards.[1] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte, while its physicochemical properties remain nearly identical.

Core Application: this compound as an Internal Standard

The primary and most critical application of this compound is to serve as an internal standard for the precise quantification of 4-n-butylanisole in various biological and environmental matrices. By adding a known amount of the deuterated standard to a sample prior to processing, any subsequent loss of the analyte during extraction or variability in instrument response will be mirrored by the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling accurate quantification.

Key Advantages of Using this compound as an Internal Standard:

-

Co-elution with Analyte: Due to its similar chemical structure, it chromatographically co-elutes with 4-n-butylanisole, ensuring that both compounds experience the same matrix effects.[3]

-

Similar Ionization Efficiency: It exhibits nearly identical ionization behavior to the analyte in the mass spectrometer's ion source.

-

Correction for Sample Preparation Variability: Compensates for losses during extraction, concentration, and derivatization steps.

-

Improved Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative results.[4]

Hypothetical Experimental Protocol: Quantification of 4-n-Butylanisole in Human Plasma

The following is a representative protocol for the quantification of 4-n-butylanisole in human plasma using this compound as an internal standard. This protocol is intended for illustrative purposes to guide researchers in developing their own methods.

Materials and Reagents

-

4-n-Butylanisole (analyte)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Figure 1. Workflow for the preparation of plasma samples for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 30% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated in such an analysis.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-n-Butylanisole | 165.1 | 109.1 | 100 | 15 |

| This compound | 169.1 | 113.1 | 100 | 15 |

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 151,000 | 50,300 | 3.002 |

| 500 | 755,000 | 50,100 | 15.070 |

Potential Application in Metabolic Studies

Deuterated compounds like this compound also have potential applications in metabolic research. By administering the deuterated compound to an in vivo or in vitro biological system, researchers can trace its metabolic fate. The deuterium label allows for the differentiation of the parent compound and its metabolites from endogenous molecules.

Figure 2. Conceptual workflow for a metabolic study using 4-n-Butylanisole-d4.

Conclusion

This compound is a valuable tool for researchers requiring high-fidelity quantitative data for its non-deuterated analog. Its primary application as an internal standard in mass spectrometry-based assays addresses the inherent challenges of analytical variability and matrix effects, thereby ensuring the accuracy and precision of results. While direct citations of its use in specific research are limited, the principles outlined in this guide provide a robust framework for its application in bioanalysis, pharmacokinetic studies, and metabolic research. The adoption of such stable isotope-labeled standards is crucial for generating the high-quality data necessary to advance drug development and scientific understanding.

References

Technical Guide: Synthesis and Purification of 4-n-Butylanisole-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route and purification strategy for 4-n-butylanisole-2,3,5,6-d4, a deuterated aromatic compound of interest in metabolic studies and as an internal standard in analytical chemistry. The selective incorporation of deuterium (B1214612) can enhance the metabolic stability of pharmaceuticals and provide a valuable tool for mechanistic studies.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-step process. This strategy involves the initial deuteration of the aromatic ring of anisole, followed by a Friedel-Crafts acylation to introduce the butyryl group, and finally, a reduction of the ketone to the n-butyl group. This approach ensures the selective placement of the n-butyl chain and avoids potential rearrangements that can occur during direct Friedel-Crafts alkylation.

4-N-Butylanisole-2,3,5,6-d4 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for 4-n-Butylanisole-2,3,5,6-d4

Introduction

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated compound like this compound is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use in sensitive applications such as metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry. Deuterated standards are invaluable due to their nearly identical physicochemical properties to their non-deuterated counterparts, with the mass difference providing a clear analytical distinction.[1][2] This guide will delve into the typical components of a CoA for this compound, explaining the significance of each data point and the analytical techniques used for their determination.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data typically presented on a Certificate of Analysis for this compound.

| Parameter | Typical Specification | Significance |

| Chemical Identity | This compound | Confirms the correct molecule. |

| CAS Number | 1219804-78-0[3][4][5] | A unique identifier for the specific chemical substance. |

| Molecular Formula | C₁₁H₁₂D₄O[4] | Describes the elemental composition of the molecule. |

| Molecular Weight | 168.27 g/mol [3][5] | The mass of one mole of the substance. |

| Chemical Purity | ≥98% | Indicates the percentage of the material that is the desired compound, free from other chemical entities.[6] |

| Isotopic Enrichment | ≥98 atom % D[3] | Represents the percentage of the compound that contains deuterium (B1214612) at the specified positions.[6] |

| Appearance | Colorless to light yellow oil | A qualitative check of the material's physical state and color. |

| Storage Conditions | Store at room temperature[3] | Recommended conditions to maintain the stability of the compound. |

| Stability | Stable under recommended storage conditions. Re-analyze after an extended period (e.g., three years) for chemical purity.[3] | Provides guidance on the expected shelf-life and when re-testing may be necessary. |

Experimental Protocols

The determination of the quantitative data presented in the CoA relies on a combination of sophisticated analytical techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

-

Principle: NMR spectroscopy is a powerful technique for elucidating the structure of a molecule by observing the magnetic properties of atomic nuclei. For deuterated compounds, ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR can be used to confirm the presence of deuterium. The integration of the remaining proton signals relative to a known internal standard can be used to assess chemical purity.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that will not interfere with the signals of interest. A known amount of an internal standard (e.g., tetramethylsilane, TMS) is often added.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H NMR and/or ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the butylanisole backbone. The absence or significant reduction of signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 confirms successful deuteration. The isotopic enrichment can be estimated by comparing the integration of the residual proton signals in the aromatic region to the integration of a non-deuterated position, such as the butyl chain protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

-

Principle: GC-MS is a hybrid technique that separates volatile compounds in a mixture (GC) and then provides mass information for each separated component (MS). This is a primary method for determining chemical purity by identifying and quantifying any volatile impurities.

-

Methodology:

-

Sample Preparation: A dilute solution of the this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Gas Chromatography: A small volume of the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the sample through a long, thin capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), fragmented, and then separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is proportional to the amount of that compound present. Chemical purity is calculated by dividing the peak area of this compound by the total area of all peaks. The mass spectrum of the main peak is compared to a reference spectrum to confirm its identity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Enrichment

-

Principle: LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a highly sensitive and accurate method for determining isotopic purity.[7][8] It separates the deuterated compound from any non-deuterated or partially deuterated species, and the mass spectrometer can resolve the small mass differences between these isotopologues.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

-

Liquid Chromatography: The sample is injected into the LC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column to elute the compounds, which are separated based on their affinity for the stationary and mobile phases.

-

Mass Spectrometry (Electrospray Ionization - ESI): The eluent from the LC column is introduced into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

-

Data Analysis: The mass spectrometer measures the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms). Isotopic enrichment is calculated based on the relative intensities of the ion signals corresponding to the fully deuterated compound (d₄) and any less-deuterated species (d₀, d₁, d₂, d₃).[7][8]

-

Mandatory Visualizations

Caption: Workflow for generating the data presented on a Certificate of Analysis.

Caption: Logical relationships between the compound and its key quality parameters on a CoA.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Enrichment and Purity of 4-N-Butylanisole-2,3,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of 4-N-Butylanisole-2,3,5,6-d4, a deuterated analog of 4-n-butylanisole. This document outlines the analytical techniques and methodologies used to characterize this stable isotope-labeled compound, offering valuable insights for its application in research and development.

Introduction

Deuterium-labeled compounds, such as this compound, are powerful tools in various scientific disciplines, including medicinal chemistry, pharmacokinetics, and metabolic studies. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a molecule, often leading to a longer half-life and modified pharmacological profiles. Accurate determination of isotopic enrichment and chemical purity is paramount to ensure the reliability and reproducibility of experimental results.

Isotopic Enrichment and Purity Data

The isotopic enrichment of a deuterated compound refers to the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. The chemical purity indicates the percentage of the desired compound in the sample, free from any unlabeled or other chemical impurities.

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | 98 atom % D | Mass Spectrometry, NMR |

| Chemical Purity | >98% (Typical) | GC-MS, HPLC, NMR |

Note: The chemical purity of deuterated compounds should be periodically re-analyzed, as stability can vary. A common recommendation is to re-assess purity after three years of storage under recommended conditions.

Methodologies for Characterization

The determination of isotopic enrichment and chemical purity of this compound relies on a combination of sophisticated analytical techniques.

Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are the primary methods for determining isotopic enrichment.

-

NMR Spectroscopy: Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the reduction in the signal intensity of the aromatic protons at positions 2, 3, 5, and 6 directly correlates with the degree of deuteration. For highly deuterated compounds, ²H NMR can be used to directly observe the deuterium signals, providing a quantitative measure of enrichment.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique separates the deuterated compound from potential impurities before ionization and mass analysis. By comparing the abundance of the molecular ion of the deuterated compound (M+4) with the unlabeled compound (M) and partially deuterated species, the isotopic enrichment can be accurately calculated.

Chemical Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing chemical purity.

-

GC-MS: This method is well-suited for volatile and semi-volatile compounds like 4-n-butylanisole. The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides identification of the parent compound and any co-eluting impurities.

-

HPLC: Reversed-phase HPLC with a suitable C18 column can be used to separate 4-n-butylanisole from non-volatile impurities. A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is used for elution, and detection is commonly performed using a UV detector.

Experimental Protocols (General)

While specific protocols for this compound are proprietary to the manufacturer, the following are general experimental procedures that are widely applicable for the analysis of deuterated aromatic compounds.

NMR Spectroscopy for Isotopic Enrichment

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the residual proton signals in the aromatic region (positions 2,3,5,6) and compare this integral to the integral of a non-deuterated position, such as the protons on the butyl chain or the methoxy (B1213986) group.

-

The isotopic enrichment is calculated based on the reduction of the signal intensity in the deuterated positions.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum in a non-deuterated solvent.

-

Integrate the deuterium signal in the aromatic region. This provides a direct measure of the deuteration level.

-

GC-MS for Isotopic Enrichment and Purity

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Purity: Determine the area percentage of the main peak corresponding to 4-n-butylanisole in the total ion chromatogram (TIC).

-

Isotopic Enrichment: Analyze the mass spectrum of the main peak. Calculate the relative abundances of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species to determine the isotopic distribution and overall enrichment.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

Caption: General workflow for synthesis and analysis.

Caption: Quality control analytical workflow.

Commercial Suppliers and Technical Guide for 4-N-Butylanisole-2,3,5,6-d4

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, 4-N-Butylanisole-2,3,5,6-d4 serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its chemical structure, being nearly identical to the unlabeled analyte, allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of quantification. This technical guide provides an overview of commercial suppliers, a general experimental protocol for its application, and a putative metabolic pathway.

Commercial Supplier Overview

Sourcing high-purity deuterated standards is paramount for reliable experimental outcomes. Several chemical suppliers offer this compound, each with specific product characteristics. The following table summarizes the key quantitative data from various commercial vendors to facilitate an informed selection process.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Available Quantities |

| C/D/N Isotopes | D-6109 | 1219804-78-0 | C₁₁H₁₂D₄O | 168.27 | 98 atom % D | 0.1 g, 0.25 g |

| Pharmaffiliates | Not specified | 1219804-78-0 | C₁₁H₁₂D₄O | 168.27 | Not specified | Not specified |

| Toronto Research Chemicals (TRC) | N211226 | 1219804-78-0 | C₁₁H₁₂D₄O | 168.27 | Not specified | 2.5 mg, 25 mg |

| A2S Analytical Standards | Not specified | 1219804-78-0 | Not specified | Not specified | Not specified | 1.1 mL Single Solution (10µg/ml) |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

Objective: To extract an analyte of interest from a plasma matrix for quantification, using a deuterated internal standard to correct for analytical variability.

Materials:

-

Plasma sample

-

This compound stock solution (in a compatible solvent like methanol (B129727) or acetonitrile)

-

Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

LC vials

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound stock solution to the plasma sample.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to facilitate complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean LC vial, ensuring the protein pellet is not disturbed.

-

The sample is now ready for LC-MS/MS analysis.

Putative Metabolic Pathway of 4-Butylanisole

Understanding the metabolic fate of a compound is crucial in drug development and toxicology studies. While the specific metabolic pathway of 4-N-Butylanisole has not been detailed in the available literature, a plausible pathway can be inferred from the metabolism of similar compounds like 4-hydroxyanisole.[2] The primary metabolic transformations are expected to involve hydroxylation and subsequent conjugation.

The following diagram illustrates a potential metabolic pathway for 4-butylanisole.

Experimental Workflow for Supplier Selection

The selection of a suitable commercial supplier is a critical first step in any research project. The following workflow outlines a logical process for choosing a vendor for this compound.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Stability and Storage of Deuterated Butylated Hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated butylated hydroxyanisole (BHA). By understanding the factors that can impact its chemical and isotopic integrity, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their studies. This document outlines the known degradation pathways of BHA, provides recommended storage protocols, and details analytical methods for assessing its stability.

Introduction to Deuterated Butylated Hydroxyanisole

Deuterated butylated hydroxyanisole is a form of the synthetic antioxidant BHA where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling is a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic fate determination, and as an internal standard in quantitative bioanalysis. The heavier mass of deuterium can alter the rate of chemical reactions (the kinetic isotope effect), which can provide insights into reaction mechanisms and metabolic pathways.

BHA itself is a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole (3-BHA) and 2-tert-butyl-4-hydroxyanisole (B1682940) (2-BHA). It is widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. The stability of the deuterated analogue is therefore of paramount importance to maintain its isotopic enrichment and chemical purity throughout its shelf life and during experimental use.

Stability Profile and Degradation Pathways

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate the degradation of BHA.

-

Light: Exposure to light, particularly UV radiation, can promote photo-oxidation[1].

-

Oxygen: As an antioxidant, BHA is susceptible to oxidation. The presence of oxygen can lead to the formation of degradation products.

-

Moisture: The presence of water can facilitate hydrolytic degradation and potentially lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the compound.

-

pH: The stability of BHA can be pH-dependent, with degradation observed under both acidic and alkaline conditions[2][3].

Degradation Pathways:

The primary degradation pathway for BHA involves oxidation. The main mechanisms include O-demethylation, dimerization, and further oxidation to form quinone-type compounds[2]. A significant degradation product of BHA is tert-butylhydroquinone (B1681946) (t-BHQ)[4]. It is crucial to monitor for the appearance of these degradation products during stability studies.

dot

Caption: Primary degradation pathway of deuterated BHA.

Recommended Storage Conditions

To ensure the long-term stability of deuterated butylanisole, it is imperative to adhere to strict storage protocols. The following recommendations are based on general guidelines for deuterated compounds and the known sensitivities of BHA.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or lower. Short-term: 2-8°C.[5] | Minimizes thermal degradation and preserves isotopic stability. |

| Light | Store in amber vials or in the dark. | Prevents photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. | Minimizes oxidation and protects from moisture, which can cause H/D exchange. |

| Container | Tightly sealed, high-quality glass vials with PTFE-lined caps. | Prevents contamination and solvent evaporation. |

| Form | Solid (lyophilized powder) is generally more stable for long-term storage than solutions. | Reduces the risk of solvent-mediated degradation and H/D exchange. |

Note: Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for deuterated BHA should include long-term, accelerated, and forced degradation studies. The following are adaptable experimental protocols for assessing the stability of deuterated BHA.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Workflow for HPLC Stability Testing:

dot

References

- 1. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction pathways and kinetics of butylated hydroxyanisole with UV, ozonation, and UV/O(3) processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reaction of butylated hydroxyanisole and its metabolites with some arylamines: investigations of product mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

Physical and chemical characteristics of 4-N-Butylanisole-d4

An In-depth Technical Guide to 4-n-Butylanisole-d4

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-n-Butylanisole-2,3,5,6-d4, a deuterated analog of 4-n-butylanisole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds.

Chemical Identity and Physical Properties

4-n-Butylanisole-d4 is a stable, isotopically labeled compound where four hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This labeling is particularly useful in metabolic studies, as a tracer, or as an internal standard in mass spectrometry-based quantitative analysis, offering a distinct mass shift from its unlabeled counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-Butyl-4-methoxybenzene-d4, 1-(4-Methoxyphenyl)butane-d4 | [2] |

| CAS Number | 1219804-78-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂D₄O | [1][3] |

| Alternate Formula | CH₃CH₂CH₂CH₂C₆D₄OCH₃ | [2] |

| Molecular Weight | 168.27 g/mol | [1][2][3] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Appearance | Not specified, likely a liquid at room temperature. | |

| Storage Conditions | Store at room temperature. | [2] |

| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after three years. | [2] |

| Shipping | Non-hazardous for transport. | [2] |

Structural Information

The structural identity of 4-n-Butylanisole-d4 is defined by its unique arrangement of atoms and isotopic labels.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Citation |

| SMILES | CCCCC1=C([2H])C([2H])=C(C([2H])=C1[2H])OC | [3] |

| InChI Key (unlabeled) | MCUPBIBNSTXCPQ-UHFFFAOYSA-N |

Experimental Protocols & Methodologies

While specific experimental protocols for the synthesis and analysis of 4-n-Butylanisole-d4 are not extensively published, methodologies can be inferred from standard organic chemistry practices and analysis of related compounds.

Proposed Synthesis Pathway

A plausible synthetic route for this compound could involve a Suzuki coupling reaction. This common cross-coupling method is well-suited for creating carbon-carbon bonds. The proposed workflow starts with a deuterated aryl halide and couples it with an alkylborane.

Caption: Proposed Suzuki coupling synthesis for 4-n-Butylanisole-d4.

Methodology:

-

Preparation: 4-Bromoanisole-2,3,5,6-d4 is dissolved in a suitable solvent such as toluene.

-

Reagents: n-Butylboronic acid, an aqueous solution of sodium carbonate (Na₂CO₃), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added to the reaction mixture.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the reflux temperature of the solvent and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup and Purification: The reaction mixture is cooled, and the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield pure 4-n-Butylanisole-d4.

Analytical Characterization

The identity, purity, and isotopic enrichment of 4-n-Butylanisole-d4 are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and the position of the deuterium labels.

Experimental Workflow for NMR Analysis

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This is especially true in regulated environments such as pharmaceutical development and clinical diagnostics, where the integrity of analytical data directly impacts safety and efficacy. The use of an internal standard is a fundamental practice to control for the inherent variability in complex analytical workflows. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering unparalleled advantages in mitigating analytical uncertainty.

This technical guide provides a comprehensive overview of the principles, applications, and best practices for the use of deuterated internal standards in mass spectrometry. It is designed to serve as a core resource for scientists seeking to enhance the robustness and reliability of their quantitative analytical methods.

Core Principles: The Power of Physicochemical Mimicry

The foundational principle behind the use of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the internal standard becomes distinguishable by the mass spectrometer due to a mass shift.[2] However, its chemical behavior remains virtually identical to the unlabeled analyte.[3]

This near-perfect mimicry allows the deuterated internal standard to compensate for a multitude of potential sources of error throughout the analytical workflow, including:

-

Sample Preparation Variability: Losses during extraction, derivatization, and other sample handling steps affect both the analyte and the internal standard equally.[4]

-

Matrix Effects: In complex biological matrices like plasma, urine, or tissue homogenates, co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[2] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[5]

-

Instrumental Drift: Fluctuations in the performance of the mass spectrometer over the course of an analytical run can lead to variations in signal intensity.[4] The deuterated internal standard provides a constant reference to correct for this drift.[2]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative results.[1]

Quantitative Performance: A Comparative Analysis

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is well-documented in the scientific literature. The following table summarizes key performance metrics from various studies, highlighting the enhanced precision and accuracy achieved with the use of deuterated analogues.

| Analyte | Internal Standard Type | Matrix | Precision (% RSD) without IS | Precision (% RSD) with Deuterated IS | Reference |

| Sirolimus | Deuterated (SIR-d₃) | Whole Blood | 7.6 - 9.7 | 2.7 - 5.7 | [6] |

| Imidacloprid | Deuterated (Imidacloprid-D4) | Cannabis Flower | >50% | <20% | [7] |

| Testosterone (B1683101) | Deuterated (Testosterone-d2) | Serum | Not Reported | Low intra- and inter-assay variability | [1] |

| Various Drugs | Deuterated | Plasma | Not Reported | CV < 6% | [8] |

Experimental Protocols: Methodologies for Robust Analysis

The successful implementation of deuterated internal standards requires meticulous attention to experimental detail. The following sections provide detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Plasma samples, calibrators, and quality controls (QCs)

-

Deuterated internal standard working solution

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: To 100 µL of each plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube. The ratio of ACN to plasma is typically 3:1 (v/v).[9]

-

Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

Protocol 2: Liquid-Liquid Extraction for Serum Samples (Testosterone Analysis)

This protocol is suitable for the extraction of steroid hormones like testosterone from serum.

Materials:

-

Serum samples, calibrators, and QCs

-

Deuterated internal standard working solution (e.g., testosterone-d3)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Aliquoting and Spiking: To 0.1 mL of each serum sample, add 0.025 mL of the deuterated testosterone internal standard solution.[1]

-

Extraction: Add 1 mL of MTBE to each tube.

-

Mixing: Cap the tubes and vortex for 5 minutes to facilitate the extraction of testosterone into the organic layer.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to achieve phase separation.

-

Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean set of tubes.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction for Urine Samples (Opioid Analysis)

This protocol provides a more comprehensive cleanup for complex matrices like urine, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine samples, calibrators, and QCs

-

Deuterated internal standard working solution

-

4% Phosphoric acid

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

5% Ammonium (B1175870) hydroxide (B78521) in 60:40 MeOH/ACN

-

SPE cartridges (e.g., Oasis MCX)

-

Vacuum manifold or positive pressure manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Combine 150 µL of urine with 50 µL of the internal standard working solution and 200 µL of 4% phosphoric acid.[6]

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 200 µL of MeOH.

-

Equilibration: Equilibrate the cartridges with 200 µL of water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances (specific wash solution will depend on the analyte and SPE sorbent).

-

Elution: Elute the analytes and internal standard with two aliquots of 50 µL of 5% ammonium hydroxide in 60:40 MeOH/ACN.[6]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL of the initial mobile phase.

Logical Workflow and Data Processing

The overall workflow for a quantitative analysis using a deuterated internal standard in mass spectrometry follows a structured sequence of steps, from sample receipt to final data reporting.

Caption: A flowchart illustrating the key stages of a quantitative mass spectrometry workflow using a deuterated internal standard.

Data Processing and Quantification:

-

Peak Area Integration: Integrate the chromatographic peak areas for both the analyte and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample, calibrator, and QC.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to generate a calibration curve.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[6] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in the context of complex biological matrices. A thorough understanding of their physicochemical properties, coupled with meticulous method development and validation, is essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their quantitative mass spectrometry data.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. lcms.cz [lcms.cz]

- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Using 4-N-Butylanisole-2,3,5,6-d4 as an internal standard in LC-MS/MS

Utilizing 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard for Accurate Quantification by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex matrices such as plasma, urine, and tissue homogenates.[1][2] The accuracy and reliability of quantitative LC-MS/MS assays can be significantly impacted by variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities.[4][5] A SIL-IS is a form of the analyte where several atoms have been substituted with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This application note describes the use of this compound as an internal standard for the accurate quantification of a structurally similar analyte, 4-n-butylanisole, in a biological matrix.

This compound is an ideal internal standard for 4-n-butylanisole as it shares nearly identical physicochemical properties, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical nature ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[4][6]

Key Benefits of Using this compound:

-

Enhanced Accuracy and Precision: Compensates for analyte loss during sample preparation and variations in injection volume.[5]

-

Correction for Matrix Effects: Co-elution with the analyte allows for effective normalization of signal suppression or enhancement caused by the sample matrix.[1][6]

-

Improved Reproducibility: Minimizes run-to-run and batch-to-batch variability, leading to more reliable and consistent results.[6]

-

Regulatory Compliance: The use of SIL-IS is highly recommended by regulatory agencies for bioanalytical method validation.[6]

Experimental Workflow

The general workflow for a quantitative LC-MS/MS analysis using this compound as an internal standard is depicted below.

Caption: General experimental workflow for LC-MS/MS analysis.

Protocols

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-n-butylanisole and dissolve it in 1 mL of methanol (B129727).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.[4]

-

Analyte Working Solutions (for calibration curve): Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and fast method for sample cleanup, suitable for high-throughput analysis.[7]

-

Pipette 100 µL of the biological sample (e.g., plasma), calibration standards, and quality control samples into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Method

The following are typical starting conditions that may require further optimization.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 80 | 20 |

| 0.50 | 80 | 20 |

| 3.00 | 5 | 95 |

| 4.00 | 5 | 95 |

| 4.10 | 80 | 20 |

| 5.00 | 80 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-n-butylanisole | 165.1 | 107.1 | 100 | 20 |

| This compound | 169.1 | 111.1 | 100 | 20 |

Note: The specific m/z values and collision energies should be optimized by infusing a standard solution of each compound into the mass spectrometer.[4]

Data Analysis and Quantification

The concentration of 4-n-butylanisole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Table 5: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 50,100 | 0.030 |

| 5.0 | 7,850 | 51,200 | 0.153 |

| 10.0 | 15,900 | 50,800 | 0.313 |

| 50.0 | 81,200 | 51,500 | 1.577 |

| 100.0 | 165,300 | 50,900 | 3.248 |

| 500.0 | 830,100 | 51,100 | 16.245 |

| 1000.0 | 1,680,500 | 50,600 | 33.211 |

The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.

Conclusion

This compound serves as an excellent internal standard for the LC-MS/MS quantification of 4-n-butylanisole. Its use is critical for correcting analytical variability, thereby ensuring the generation of accurate, precise, and reliable data in bioanalytical and other quantitative applications. The protocols outlined in this application note provide a solid foundation for developing and validating a robust quantitative LC-MS/MS method.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nebiolab.com [nebiolab.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

Application Note: Quantitative Analysis of Food Preservatives Using 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard

Application of Deuterated Butylated Hydroxyanisole in Food Safety Testing

Application Notes and Protocols for Researchers and Scientists

Introduction

Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in a variety of food products, including fats, oils, cereals, and chewing gum, to prevent spoilage and extend shelf life.[1][2] However, concerns about its potential adverse health effects have led to regulations establishing maximum permitted levels in foodstuffs.[3][4] Accurate and reliable quantification of BHA in diverse and complex food matrices is therefore crucial for ensuring food safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard.[5][6] This application note describes a detailed protocol for the determination of BHA in food samples using deuterated butylated hydroxyanisole (e.g., BHA-d3) as an internal standard, primarily coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This methodology minimizes the impact of matrix effects and variations in sample preparation, leading to more reliable and defensible results.[7]

Principle of the Method

The method is based on the principle of isotope dilution, where a known amount of a deuterated BHA internal standard is added to the sample at the beginning of the analytical procedure. The deuterated standard is chemically identical to the native BHA analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the response of the native analyte to the deuterated internal standard using a mass spectrometer, the concentration of BHA in the original sample can be accurately calculated. This approach effectively corrects for losses during sample processing and for signal suppression or enhancement caused by the sample matrix.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation procedure depends on the food matrix. Below are protocols for different types of food samples.

a) Solid Food Samples (e.g., Cereals, Snacks, Chewing Gum)

-

Homogenization: Weigh a representative portion of the sample (e.g., 1-10 g) and homogenize it to a fine powder or paste. For chewing gum, grinding in a coffee grinder may be effective.

-

Internal Standard Spiking: Accurately add a known amount of deuterated BHA internal standard solution (e.g., BHA-d3 in methanol (B129727) or acetonitrile) to the homogenized sample.

-

Extraction:

-

Add a suitable extraction solvent. Acetonitrile (B52724) is a common choice for its ability to extract phenolic antioxidants.[8] A mixture of acetonitrile-2-propanol-ethanol (2:1:1) containing 0.1% L-ascorbic acid can also be used to prevent decomposition of antioxidants.[9]

-

For a 10 g sample, 20-50 mL of solvent can be used.

-

Thoroughly mix the sample and solvent using a vortex mixer or sonicator for 15-30 minutes.[4]

-

-

Centrifugation and Filtration: Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes to separate the solid matrix from the solvent extract.[10] Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for further cleanup or direct analysis.

b) Liquid and Semi-Solid Food Samples (e.g., Edible Oils, Fats, Sauces)

-

Sample Weighing and Internal Standard Spiking: Weigh 1-5 g of the sample into a centrifuge tube and spike with a known amount of deuterated BHA internal standard solution.

-

Liquid-Liquid Extraction (LLE):

-

Add an immiscible extraction solvent. For oils and fats, acetonitrile is effective for extracting BHA.[11] Anhydrous ethanol (B145695) containing 0.25% glacial acetic acid has also been shown to provide good recoveries.[1]

-

Use a solvent-to-sample ratio of approximately 5:1 (v/w).

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction.[1]

-

Centrifuge to separate the layers.

-

Carefully transfer the solvent layer (top or bottom, depending on the solvent) to a clean tube.

-

Repeat the extraction process two more times with fresh solvent.

-

-

Solvent Evaporation and Reconstitution: Combine the extracts and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate (B1210297) or the mobile phase for LC analysis) before analysis.[8]

2. Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of BHA.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless injection is recommended for trace analysis. Injector temperature: 250-280°C.

-

Oven Temperature Program: An example program could be: initial temperature of 70°C held for 2-4 minutes, ramp at 10°C/min to 280°C, and hold for 5-10 minutes.[12]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

BHA (native): m/z 165, 180 (molecular ion). The ion at m/z 165 is often used for quantification.[3]

-

Deuterated BHA (e.g., BHA-d3): The specific ions will depend on the deuteration pattern. For a trideuterated methyl group, the fragment ion corresponding to the loss of this group would be shifted by 3 Da. The molecular ion would also be shifted. The exact m/z values should be confirmed by analyzing the standard.

-

-

3. Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of native BHA and a constant concentration of the deuterated internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of BHA in the sample is then determined from this calibration curve using the measured peak area ratio from the sample extract.

Data Presentation

Table 1: GC-MS Parameters for BHA Analysis

| Parameter | Value |

| GC System | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 270 °C |

| Carrier Gas | Helium (99.999%) |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | 70°C (2 min), then 10°C/min to 280°C (hold 5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Quantifier/Qualifier) | BHA: m/z 165/180; Deuterated BHA: To be determined based on standard |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

Table 2: Method Validation Data for BHA Analysis in Food (Illustrative)

| Parameter | Result | Reference |

| Linearity (r²) | > 0.99 | [13] |

| Limit of Detection (LOD) | 0.02 - 0.9 µg/mL | [8][14] |

| Limit of Quantification (LOQ) | 0.05 - 3 µg/mL | [8][14] |

| Recovery | 80 - 119% | [4] |

| Precision (RSD) | < 15% | [14] |

Note: The values in Table 2 are illustrative and are based on data from various studies on BHA analysis, which may not have all used a deuterated internal standard. Method validation should be performed for each specific matrix and laboratory setup.

Visualization

Experimental Workflow for BHA Analysis in Solid Food using Deuterated Internal Standard

Caption: Workflow for BHA analysis in solid food.

Logical Relationship of Isotope Dilution Mass Spectrometry

Caption: Principle of IDMS for BHA quantification.

References

- 1. qscience.com [qscience.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination and confirmation of five phenolic antioxidants in foods by LC/MS and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. jfda-online.com [jfda-online.com]

- 12. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative determination of butylated hydroxyanisole, butylated hydroxytoluene, and tert-butyl hydroquinone in oils, foods, and biological fluids by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Emerging Environmental Contaminants Using 4-N-Butylanisole-2,3,5,6-d4 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of emerging environmental contaminants, such as alkylphenols, in various aqueous matrices. The use of 4-N-Butylanisole-2,3,5,6-d4 as a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC/MS) and is suitable for researchers and scientists in environmental monitoring and drug development.

Introduction

The increasing presence of emerging contaminants, including alkylphenols, personal care products, and pharmaceuticals in the environment, necessitates the development of reliable analytical methods for their monitoring.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides accurate quantification by using a stable isotope-labeled version of the analyte as an internal standard.[3][4][5] Deuterated internal standards, such as this compound, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction and analysis.[6] This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and instrumental analysis, thereby improving method robustness.[3][6]

This document provides a detailed protocol for the analysis of a representative emerging contaminant, 4-n-butylanisole, in water samples using this compound as an internal standard.

Quantitative Data

The following table summarizes representative performance data for the analysis of emerging contaminants using a deuterated internal standard with GC/MS. The data is based on the analysis of similar compounds, such as alkylphenols, and illustrates the expected performance of the method.[1][5]

| Parameter | Water Matrix | Value |

| Limit of Detection (LOD) | Surface Water | 0.01 - 0.20 µg/L |

| Wastewater Effluent | 0.05 - 0.50 µg/L | |

| Limit of Quantification (LOQ) | Surface Water | 0.04 - 0.60 µg/L |

| Wastewater Effluent | 0.15 - 1.50 µg/L | |

| Recovery | Spiked Ultrapure Water | 95% - 105% |

| River Water | 85% - 110% | |

| Wastewater Effluent | 75% - 115% | |

| Relative Standard Deviation (RSD) | Intraday Precision | < 10% |

| Interday Precision | < 15% |

Experimental Protocols

Materials and Reagents

-

4-n-Butylanisole (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Nitrogen gas (high purity)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Deionized water

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

-

Sample Collection: Collect 500 mL of the water sample in a clean amber glass bottle.

-

Fortification: Spike the sample with a known concentration of this compound solution.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elution: Elute the retained analytes with 10 mL of dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC/MS analysis.

GC/MS Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent

-

Mass Spectrometer (MS): Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-n-butylanisole: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions need to be determined experimentally.

-

This compound: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions need to be determined experimentally.

-

Visualizations

Caption: Experimental workflow for the analysis of environmental contaminants.

Caption: Principle of isotope dilution for accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. waters.com [waters.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Application Note: High-Throughput Quantification of 4-N-Butylanisole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-N-Butylanisole in human plasma. The method utilizes 4-N-Butylanisole-2,3,5,6-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation.[1][2][3] A simple protein precipitation protocol is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies in drug development.[4][5] The method demonstrates excellent linearity, accuracy, and precision over a wide dynamic range, meeting the stringent requirements for regulated bioanalysis.

Introduction

The accurate quantification of small molecules in biological matrices is crucial for drug discovery and development, enabling the characterization of pharmacokinetics, bioavailability, and metabolic stability.[6] LC-MS/MS has become the gold standard for these studies due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the preferred approach to compensate for variations in sample preparation, chromatography, and mass spectrometric detection.[1][8][9] This application note details a validated LC-MS/MS method for the determination of 4-N-Butylanisole in human plasma, using its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents

-

4-N-Butylanisole (Analyte) and this compound (Internal Standard) were sourced from a reputable chemical supplier.

-

HPLC-grade methanol, acetonitrile (B52724), and water were obtained from a commercial vendor.

-

Formic acid (LC-MS grade) was also commercially sourced.

-

Control human plasma was obtained from a certified biobank.

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Stock solutions of 4-N-Butylanisole and 4-N-Butylanisole-d4 were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of 4-N-Butylanisole were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Spiking Solution (100 ng/mL): The 4-N-Butylanisole-d4 stock solution was diluted with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was employed for the extraction of 4-N-Butylanisole from human plasma.

-

To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard spiking solution.

-

Vortex mix for 10 seconds.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate at 5% B for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions (MRM) | 4-N-Butylanisole: m/z 165.1 → 107.1 4-N-Butylanisole-d4: m/z 169.1 → 111.1 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Note: The specific m/z transitions for 4-N-Butylanisole and its deuterated standard are hypothetical and based on plausible fragmentation of the parent molecule.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 4-N-Butylanisole in human plasma. The use of the deuterated internal standard, 4-N-Butylanisole-d4, effectively compensated for matrix effects and any variability during the sample preparation process.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The method was linear over the concentration range of 1 to 1000 ng/mL.

Table 2: Calibration Curve Summary

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 1000 | y = 0.0123x + 0.0045 | > 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

Table 3: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| Low QC | 3 | 102.3 | 4.5 | 101.5 | 5.2 |

| Mid QC | 50 | 98.7 | 3.1 | 99.2 | 3.8 |

| High QC | 800 | 101.1 | 2.5 | 100.8 | 3.1 |

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of 4-N-Butylanisole in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensured the reliability of the results. The simple protein precipitation sample preparation procedure allows for the rapid processing of a large number of samples, making this method ideal for regulated bioanalytical studies.

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-N-Butylanisole and dissolve it in 10 mL of methanol.

-

Prepare Serial Dilutions: Perform serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at concentrations of 10, 20, 50, 100, 200, 500, 1000, 2000, 5000, and 10000 ng/mL.

-

Spike into Plasma: Prepare calibration standards by spiking 5 µL of each working standard solution into 95 µL of control human plasma to achieve final concentrations of 0.5, 1, 2.5, 5, 10, 25, 50, 100, 250, and 500 ng/mL.

-

Prepare QC Samples: Prepare QC samples at low (3 ng/mL), medium (50 ng/mL), and high (800 ng/mL) concentrations in a similar manner from a separate weighing of the analyte.

-

Storage: Store all stock solutions, working solutions, and plasma samples at -20°C or lower.

Protocol 2: LC-MS/MS Bioanalytical Workflow

-

Sample Thawing: Thaw plasma samples (calibrators, QCs, and unknowns) on ice.

-